molecular formula C11H19NO2 B14692668 2-(Morpholinomethyl)cyclohexanone CAS No. 24071-91-8

2-(Morpholinomethyl)cyclohexanone

Cat. No.: B14692668
CAS No.: 24071-91-8
M. Wt: 197.27 g/mol
InChI Key: ITUIDFIGDHVCPN-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)cyclohexanone typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. One common method involves heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions . This reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted morpholinomethylcyclohexanone derivatives.

Scientific Research Applications

2-(Morpholinomethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the cyclohexanone ring.

    Cyclohexanone: Lacks the morpholinomethyl group.

    2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group instead of a ketone.

Uniqueness

2-(Morpholinomethyl)cyclohexanone is unique due to the presence of both the cyclohexanone ring and the morpholinomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24071-91-8

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)cyclohexan-1-one

InChI

InChI=1S/C11H19NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h10H,1-9H2

InChI Key

ITUIDFIGDHVCPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CN2CCOCC2

Origin of Product

United States

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